molecular formula C20H22ClN3O3 B6944022 N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methoxyphenyl]acetamide

N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methoxyphenyl]acetamide

Cat. No.: B6944022
M. Wt: 387.9 g/mol
InChI Key: VYFJFGVOSCCMMA-UHFFFAOYSA-N
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Description

N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methoxyphenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a 2-chlorophenyl group and an acetamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-13(25)22-16-10-9-14(12-19(16)27-2)23-17-7-5-11-24(20(17)26)18-8-4-3-6-15(18)21/h3-4,6,8-10,12,17,23H,5,7,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFJFGVOSCCMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC2CCCN(C2=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methoxyphenyl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the cyclization of a suitable precursor to form the piperidine ring. This can be achieved through a Mannich reaction, where an aldehyde, an amine, and a ketone react under acidic conditions.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile displaces a leaving group on a chlorinated aromatic ring.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the amine group on the piperidine ring with acetic anhydride or acetyl chloride under basic conditions to form the acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols. Substitution reactions would introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methoxyphenyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, neurological disorders, or infections.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methylphenyl]acetamide
  • N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-ethoxyphenyl]acetamide

Uniqueness

Compared to similar compounds, N-[4-[[1-(2-chlorophenyl)-2-oxopiperidin-3-yl]amino]-2-methoxyphenyl]acetamide is unique due to the presence of the methoxy group on the aromatic ring. This functional group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy or specificity.

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